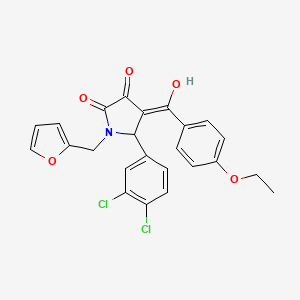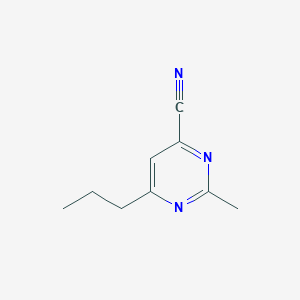
2-Methyl-6-propylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-propylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a propyl group at the 6-position, and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-propylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-4,6-dichloropyrimidine with propylamine followed by the introduction of a cyano group can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of multi-stage reactors allows for precise control over reaction conditions, minimizing the formation of unwanted by-products. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-propylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propylamine in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-propylpyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase. The cyano group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of DNA and RNA synthesis.
Comparison with Similar Compounds
- 2-Methyl-4,6-dichloropyrimidine
- 2-Methyl-6-ethylpyrimidine-4-carbonitrile
- 2-Methyl-6-isopropylpyrimidine-4-carbonitrile
Comparison: 2-Methyl-6-propylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Methyl-4,6-dichloropyrimidine, it has a cyano group that enhances its reactivity in nucleophilic substitution reactions. The propyl group at the 6-position provides steric hindrance, affecting its interaction with enzymes and other biological targets.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methyl-6-propylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-3-4-8-5-9(6-10)12-7(2)11-8/h5H,3-4H2,1-2H3 |
InChI Key |
UNAJNRMUKDJHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


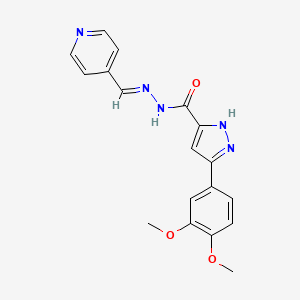
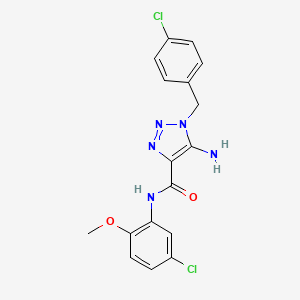
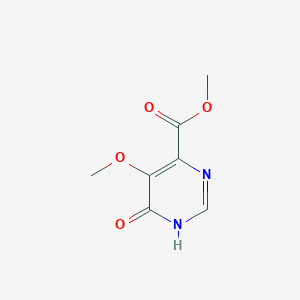
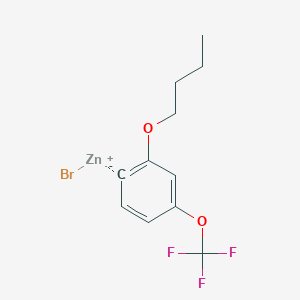
![(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14871766.png)
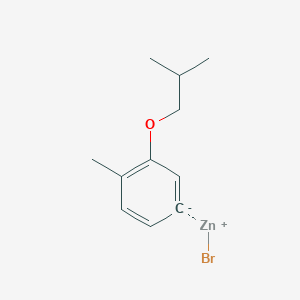
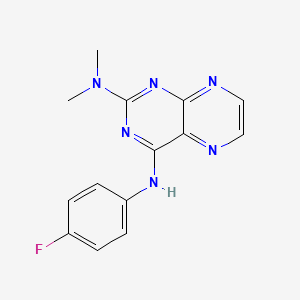
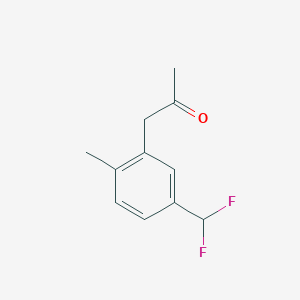
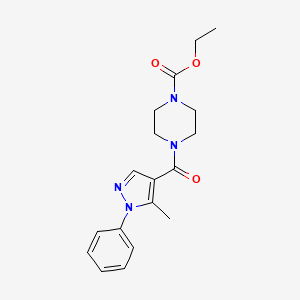
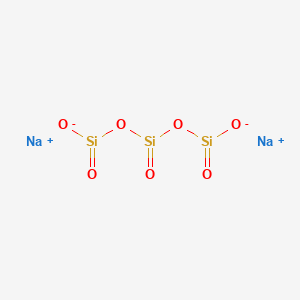
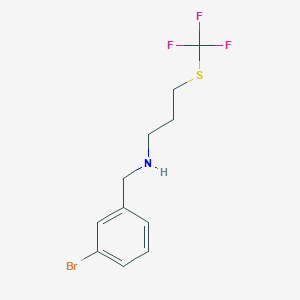
![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
![N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14871814.png)
